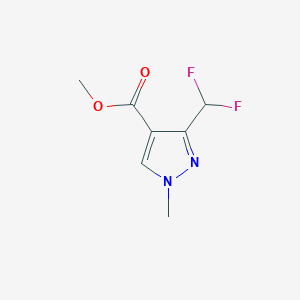

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester

Cat. No. B8736731

M. Wt: 190.15 g/mol

InChI Key: YJQZFIRWILVKCP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08115012B2

Procedure details

Magnesium turnings (4.9 g, 0.20 mol), trimethylsilyl chloride (32.6 g, 0.30 mmol) and anhydrous 1,3-dimethyl-2-imidazolidinone (DMI, 160 ml) were initially charged in a 500 ml three-necked flask fitted with magnetic stirrer and thermometer. After activation of the magnesium with iodine, methyl 2-methoxymethylene-4,4,4-trifluoro-3-oxobutyrate (21.3 g, 0.10 mol) was added in an ice-bath over a period of 30 min, the reaction temperature being kept within a range of from 20 to 30° C. After a further 60 min at room temperature, excess trimethylsilyl chloride was removed under reduced pressure. In a second 500 ml three-necked flask, an aqueous methylhydrazine solution (37%, 14.8 g, 0.12 mol) and methanol (320 ml) were initially charged at −50° C. Over a period of 60 min, the cooled reaction solution of the first reaction was added, with cooling being maintained. After a further 2 hours at −50° C., the reaction mixture was allowed to warm to room temperature and stirred for a further 10 hours. According to GC analysis, the reaction mixture contained methyl 3-difluoromethyl-1-methylpyrazole-4-carboxylate (isomer a) as a mixture with methyl 2-difluoromethyl-1-methylpyrazole-3-carboxylate (isomer b) in an a:b isomer ratio of 90:10. The reaction mixture was then concentrated under reduced pressure. 120 g of 10% strength aqueous sodium hydroxide solution were added to the residue, and the mixture was stirred at 100° C. for 4 h. After acidification of the aqueous solution with hydrochloric acid to pH 1 and repeated extraction with MTBE, an organic solution comprising 13.4 g of the title compound (yield isomer a: 71%) was obtained. The title compound was isolated by crystallization as a light-brown solid.

Name

methyl 2-methoxymethylene-4,4,4-trifluoro-3-oxobutyrate

Quantity

21.3 g

Type

reactant

Reaction Step Two

Name

methylhydrazine

Quantity

14.8 g

Type

reactant

Reaction Step Three

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

methyl 2-difluoromethyl-1-methylpyrazole-3-carboxylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

[Mg].C[Si](Cl)(C)C.CN1CCN(C)C1=O.II.COC=C(C(=O)C(F)(F)F)C(OC)=O.CNN.[F:34][CH:35]([F:46])[C:36]1[C:40]([C:41]([O:43]C)=[O:42])=[CH:39][N:38]([CH3:45])[N:37]=1.FC(F)N1C(C(OC)=O)C=CN1C>CO>[F:46][CH:35]([F:34])[C:36]1[C:40]([C:41]([OH:43])=[O:42])=[CH:39][N:38]([CH3:45])[N:37]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.9 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

32.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)Cl

|

|

Name

|

|

|

Quantity

|

160 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN1C(N(CC1)C)=O

|

Step Two

Step Three

|

Name

|

methylhydrazine

|

|

Quantity

|

14.8 g

|

|

Type

|

reactant

|

|

Smiles

|

CNN

|

|

Name

|

|

|

Quantity

|

320 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C1=NN(C=C1C(=O)OC)C)F

|

Step Five

|

Name

|

methyl 2-difluoromethyl-1-methylpyrazole-3-carboxylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(N1N(C=CC1C(=O)OC)C)F

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for a further 10 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

being kept within a range of from 20 to 30° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

excess trimethylsilyl chloride was removed under reduced pressure

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Over a period of 60 min

|

|

Duration

|

60 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cooled reaction solution of the first reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with cooling

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

being maintained

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After a further 2 hours at −50° C.

|

|

Duration

|

2 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction mixture was then concentrated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

120 g of 10% strength aqueous sodium hydroxide solution were added to the residue

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at 100° C. for 4 h

|

|

Duration

|

4 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extraction with MTBE

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yield isomer a: 71%)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |